molecular formula C8H17NO2S B13314535 tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate

tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate

Cat. No.: B13314535
M. Wt: 191.29 g/mol
InChI Key: NCVLQTCIRKDURX-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is a specialized organosulfur compound featuring a tert-butyl carbamate group linked to a propan-2-yl backbone with a sulfanyl (-SH) substituent. The tert-butyl group imparts steric protection to the carbamate moiety, enhancing stability against hydrolysis, while the sulfanyl group introduces nucleophilic and acidic properties (thiol pKa ~10). This combination makes the compound valuable in synthetic chemistry, particularly for conjugation reactions (e.g., disulfide bond formation) or as a precursor in peptide and drug design. Its reactivity and stability profile are distinct from analogous hydroxyl- or amine-substituted derivatives, necessitating careful handling to prevent oxidation of the thiol group .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

tert-butyl N-(1-sulfanylpropan-2-yl)carbamate

InChI

InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)

InChI Key

NCVLQTCIRKDURX-UHFFFAOYSA-N

Canonical SMILES

CC(CS)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylpropan-2-yl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar carbamate derivatives in biological systems .

Medicine: this compound is investigated for its potential therapeutic applications, including its role as a prodrug. It can be used to deliver active pharmaceutical ingredients in a controlled manner .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The sulfanyl group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Group Key Structural Features Physicochemical Properties Applications/Notes
tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate Sulfanyl (-SH) Linear propan-2-yl with thiol; tert-butyl Boc Acidic (pKa ~10), oxidizable, moderate aqueous solubility, high organic solvent solubility Thiol-mediated conjugation, drug delivery systems
(R)-tert-Butyl (1-biphenyl-4-yl-3-hydroxypropan-2-yl)carbamate Hydroxyl (-OH) Biphenyl-substituted; hydroxypropan-2-yl Higher H-bond capacity (pKa ~16-19), lower acidity, hydrophobic aromatic interactions Potential crystallography studies due to aromatic stacking; esterification precursor
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Amine (piperidine) Cyclic secondary amine; methyl substituent Basic (pKa ~10-11), rigid conformation, enhanced metabolic stability Chiral building block in pharmaceuticals; fluorinated derivatives improve stability
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclic amine Fused bicyclic system with bridgehead nitrogen High steric hindrance, strained ring system, altered basicity Modulates receptor binding in medicinal chemistry; niche applications in catalysis

Reactivity and Stability

  • Sulfanyl vs. Hydroxyl Groups: The thiol group in the target compound is more nucleophilic and acidic than the hydroxyl group in its biphenyl analogue . This makes it prone to oxidation (forming disulfides) but also enables unique reactivity in Michael additions or thiol-ene click chemistry. In contrast, the hydroxyl derivative is less reactive under oxidative conditions but serves as a hydrogen bond donor in crystallographic studies.
  • Amine vs. Sulfanyl Groups : Piperidine and azabicyclo derivatives (–4) exhibit basicity and conformational rigidity, favoring applications in chiral synthesis. The sulfanyl compound’s lower basicity limits its use in acid-base catalysis but enhances its role in redox-sensitive systems .

Biological Activity

Tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is a chemical compound notable for its unique structural characteristics and biological activity. With a molecular formula of C8H17NO2S and a molecular weight of approximately 191.29 g/mol, this compound features a tert-butyl group, a carbamate functional group, and a sulfanylpropan-2-yl moiety. Its reactivity is primarily attributed to the presence of the sulfanyl group, which allows it to participate in various organic reactions, including nucleophilic substitutions and hydrolysis under acidic or basic conditions.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme involved. Such interactions can significantly influence cellular signaling pathways and metabolic processes. For instance, it has been shown to modulate gene expression by affecting transcription factors or regulatory proteins.

The compound's biological activity is primarily mediated through its ability to bind to active sites or allosteric sites of enzymes, thereby modifying their catalytic efficiency. This characteristic is crucial for understanding its role in metabolic pathways and its potential application in developing specific enzyme inhibitors.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. The inhibition was characterized by a dose-dependent response, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.
  • Cellular Assays : In vitro experiments using cell lines indicated that treatment with this compound resulted in altered expression levels of genes associated with inflammation and apoptosis. These findings suggest that it may have implications in conditions such as cancer or inflammatory diseases.
  • Animal Models : In vivo studies using animal models have shown that administration of this compound can lead to significant changes in metabolic parameters, including glucose metabolism and lipid profiles, further supporting its role as a modulator of biological activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamateC14H21N2O2SContains a phenyl group; potential for increased biological activity
Tert-butanesulfinamideC4H11NOSUsed in synthesizing N-heterocycles; distinct reactivity profile
Tert-butylamineC4H11NCommonly used in organic synthesis; simpler structure
Tert-butyl carbamateC6H13NO2Used for protecting amines; fundamental role in organic chemistry

Each compound exhibits unique properties, particularly regarding their reactivity and applications in synthetic chemistry, which may influence their biological activities as well.

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